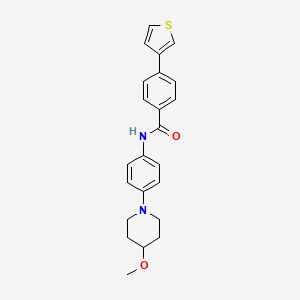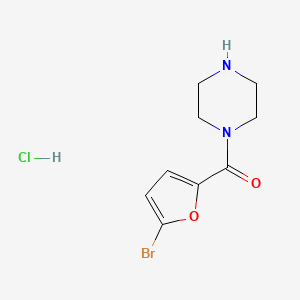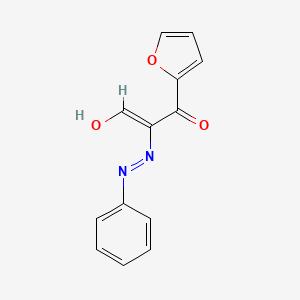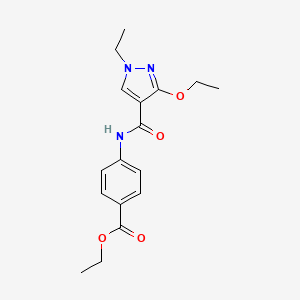![molecular formula C15H14ClN3O3 B2408630 2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide CAS No. 306732-26-3](/img/structure/B2408630.png)
2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide, also known as CNP, is a synthetic compound that has been used in various scientific research applications. CNP is a small molecule that can be synthesized in the laboratory and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
New Salt Formulation and Use in Pharmaceutical Compositions
A study discusses the development of a new salt form, specifically N-{2-[((2S)-3-{[1-(4-chlorobenzyl) piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl) oxy]-4-hydroxyphenyl} acetamide benzoate or its solvate. This new formulation is highlighted for its potential use in pharmaceutical compositions and therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Synthesis of AB-type Monomers for Polybenzimidazoles
Research indicates the utility of N-(4,5-dichloro-2-nitrophenyl)acetamide in synthesizing new AB-type monomers for polybenzimidazoles. This is significant in the field of polymer chemistry and materials science, demonstrating the compound's utility beyond pharmacological applications (Begunov & Valyaeva, 2015).
Molecular Structure Analysis
Another study focuses on the conformation and molecular structure of 2-Chloro-N-(3-methylphenyl)acetamide, a related compound. It provides insights into the geometric parameters and intermolecular hydrogen bonding, which are crucial for understanding the physical and chemical properties of these compounds (Gowda et al., 2007).
Dye Intermediate Market Analysis
The current dye intermediate market is examined, particularly focusing on the characterization and synthesis of related compounds like 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, derived from similar compounds. This research highlights the importance of precise synthesis and characterization in the dye industry (Drabina et al., 2009).
Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide
A novel catalyst developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide is discussed. This research contributes to the development of environmentally friendly synthesis processes in the chemical industry (Zhang Qun-feng, 2008).
Hydrogen Bond Studies in Substituted Acetamides
This study synthesizes and characterizes six substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, focusing on their intramolecular hydrogen-bond formation. Such studies are pivotal in understanding the chemical and physical properties of these compounds (Romero & Margarita, 2008).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the potential biological activities of similar compounds , it can be inferred that the compound may influence a variety of biochemical pathways related to inflammation, viral replication, and cell proliferation.
Result of Action
Based on the potential biological activities of similar compounds , it can be inferred that the compound may have effects at the molecular and cellular level that contribute to its potential antiviral, anti-inflammatory, and anticancer activities.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-12-7-5-11(6-8-12)9-17-10-15(20)18-13-3-1-2-4-14(13)19(21)22/h1-8,17H,9-10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDOYLRIEYBXQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2408552.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2408553.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2408554.png)
![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2408560.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408563.png)




![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408570.png)